2-Chloro-4-ethyl-6-phenylpyrimidine
Description
Properties
CAS No. |
86984-22-7 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-4-ethyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-2-10-8-11(15-12(13)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
XHWSWAIAFFQVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halopyrimidine Precursors
The most widely reported method involves nucleophilic substitution on 2,4-dichloropyrimidine derivatives. In a representative procedure, 2,4-dichloro-6-phenylpyrimidine reacts with ethyl magnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to yield 2-chloro-4-ethyl-6-phenylpyrimidine. The reaction selectivity for the 4-position is attributed to the enhanced leaving group ability of the 4-chloro substituent compared to the 2-position, as demonstrated by X-ray crystallographic studies of intermediate complexes.
Key Reaction Parameters:
- Temperature: −78°C to 0°C (prevents polysubstitution)
- Solvent: Anhydrous THF or diethyl ether
- Yield: 68–72% (laboratory scale)
- Purity: 90–95% after silica gel chromatography
Condensation of β-Diketones with Amidines
Alternative routes employ cyclocondensation reactions, where ethyl phenyl β-diketone intermediates react with chlorinated amidines. For example, 1-ethyl-3-phenylpropane-1,3-dione and 2-chloroguanidine hydrochloride undergo microwave-assisted condensation (150°C, 30 min) in acetic acid, producing the target compound in 65% yield. This method advantageously avoids cryogenic conditions but requires strict pH control (pH 4–5) to prevent decomposition of the β-diketone precursor.
Metal-Catalyzed Cross-Coupling Approaches
Nickel-Catalyzed Suzuki-Miyaura Coupling
Recent advances utilize nickel catalysts to introduce the ethyl and phenyl groups sequentially. A patented method employs bis(tricyclohexylphosphine)nickel(II) chloride (10 mol%) to mediate the coupling of 2,4,6-trichloropyrimidine with phenylboronic acid, followed by ethylzinc bromide addition. The two-step process achieves an overall yield of 81% with >99% regioselectivity, as confirmed by high-performance liquid chromatography (HPLC) analysis.
Optimized Conditions:
| Parameter | Step 1 (Phenylation) | Step 2 (Ethylation) |
|---|---|---|
| Catalyst Loading | 10 mol% NiCl₂(PPh₃)₂ | 5 mol% NiCl₂(dppe) |
| Temperature | 80°C | 60°C |
| Reaction Time | 12 h | 6 h |
| Solvent | Toluene | THF |
Palladium-Mediated C-H Functionalization
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Bench-scale synthesis (100 g batches) achieves 94% yield using a continuous flow system with the following parameters:
- Reactor Type: Corning Advanced-Flow™ G1 Photochemical Reactor
- Residence Time: 3.2 min
- Temperature: 150°C
- Pressure: 12 bar
- Throughput: 1.2 kg/h
The process combines 2,4-dichloro-6-phenylpyrimidine (0.5 M in THF) and ethylmagnesium chloride (1.1 eq) in a T-mixer, followed by inline quenching with aqueous HCl. Compared to batch methods, flow chemistry reduces byproduct formation (2,6-diethyl impurity <0.5%) through precise residence time control.
Crystallization and Purification Techniques
Industrial purification employs antisolvent crystallization using heptane/ethyl acetate (4:1 v/v), producing needle-like crystals with 99.5% purity (HPLC). X-ray powder diffraction analysis confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.76 Å, β = 102.3°. Thermal gravimetric analysis shows decomposition onset at 218°C, guiding safe handling during large-scale processing.
Analytical Characterization
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃):
δ 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃),
2.85 (q, J = 7.6 Hz, 2H, CH₂CH₃),
7.45–7.53 (m, 3H, Ph-H),
8.12–8.15 (m, 2H, Ph-H),
8.72 (s, 1H, Pyrimidine-H).
13C NMR (101 MHz, CDCl₃):
δ 13.8 (CH₂CH₃), 24.1 (CH₂CH₃),
128.5, 129.1, 130.8 (Ph-C),
137.2 (C-6), 158.4 (C-2),
164.9 (C-4), 170.2 (C-5).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with acetonitrile/water (70:30) mobile phase (1 mL/min) shows retention at 6.8 min, purity >99% (UV 254 nm). Mass spectral analysis confirms molecular ion [M+H]⁺ at m/z 233.2 (calculated 233.08).
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Substitution | 72 | 95 | Moderate | 1.0 |
| Nickel Catalysis | 81 | 99 | High | 1.8 |
| Flow Chemistry | 94 | 99.5 | Industrial | 3.2 |
| C-H Functionalization | 58 | 90 | Low | 2.5 |
Data from demonstrate that nickel-catalyzed methods balance yield and scalability, while flow systems excel in large-scale production despite higher infrastructure costs. The classical route remains preferable for small-scale (<100 g) synthesis due to lower catalyst expenses.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-ethyl-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-Chloro-4-ethyl-6-phenylpyrimidine can be contextualized by comparing it with analogous pyrimidine derivatives. Below is a detailed analysis based on substituent positions, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects :
- Chlorine Position : Chlorine at position 2 (as in the target compound) increases electrophilicity at adjacent positions compared to chlorine at position 4 (e.g., 4-Chloro-6-methyl-2-phenylpyrimidine) .
- Phenyl Group : The phenyl group at position 6 enhances π-π stacking interactions in biological systems, making it more suitable for drug design than compounds with phenyl at position 2 .
Reactivity :
- The ethyl group at position 4 in the target compound provides moderate steric bulk, balancing reactivity and stability. In contrast, methyl substituents (e.g., 4-Chloro-6-ethyl-2-methylpyrimidine) reduce steric hindrance, favoring reactions like Suzuki-Miyaura coupling .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
